
(2-tert-Butyl-3-methylcycloprop-2-en-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-tert-Butyl-3-methylcycloprop-2-en-1-yl)methanol is an organic compound with a unique structure that includes a cyclopropene ring substituted with a tert-butyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-Butyl-3-methylcycloprop-2-en-1-yl)methanol typically involves the cyclopropanation of an appropriate alkene followed by functional group modifications. One common method is the reaction of tert-butylacetylene with a suitable carbene precursor under controlled conditions to form the cyclopropene ring. Subsequent hydroxylation of the cyclopropene yields the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and reagents are carefully selected to minimize by-products and enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-tert-Butyl-3-methylcycloprop-2-en-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alkanes.
Applications De Recherche Scientifique
(2-tert-Butyl-3-methylcycloprop-2-en-1-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-tert-Butyl-3-methylcycloprop-2-en-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butylcyclopropane: A similar compound with a cyclopropane ring instead of a cyclopropene ring.
3-Methylcyclopropanol: A compound with a similar hydroxyl group but different ring structure.
Uniqueness
(2-tert-Butyl-3-methylcycloprop-2-en-1-yl)methanol is unique due to its cyclopropene ring, which imparts distinct chemical properties and reactivity compared to other cyclopropane derivatives. This uniqueness makes it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
80587-28-6 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
(2-tert-butyl-3-methylcycloprop-2-en-1-yl)methanol |
InChI |
InChI=1S/C9H16O/c1-6-7(5-10)8(6)9(2,3)4/h7,10H,5H2,1-4H3 |
Clé InChI |
FUWXNSFZXGYZBS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C1CO)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


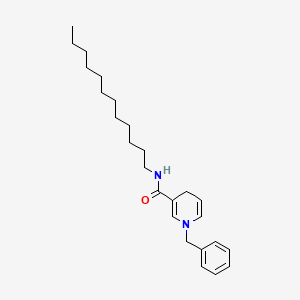
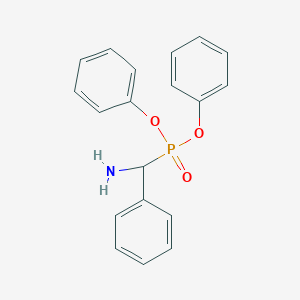

![12H-Benzo[a]phenothiazine, 9-methyl-](/img/structure/B14418579.png)


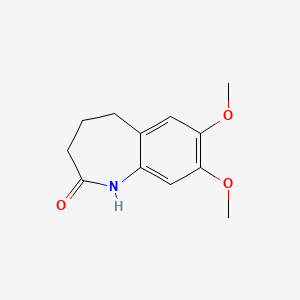
![2-[(Methylsulfanyl)methoxy]propane](/img/structure/B14418606.png)
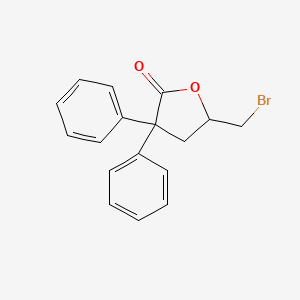
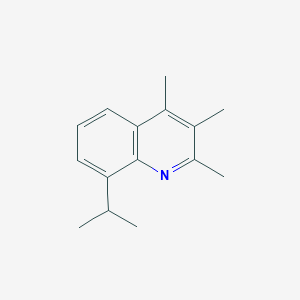
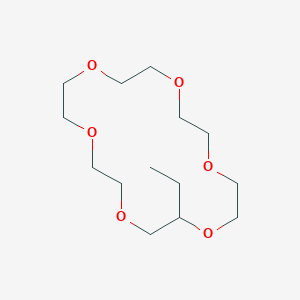
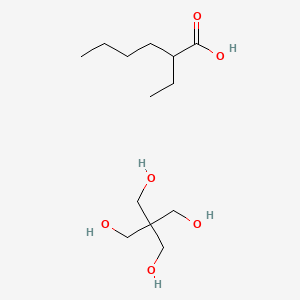
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-4-ylcyclohex-2-en-1-one](/img/structure/B14418631.png)

